Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 70832-36-9
VCID: VC21147060
InChI: InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
SMILES: CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Molecular Formula: C11H21NO6
Molecular Weight: 263.29 g/mol

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 70832-36-9

Cat. No.: VC21147060

Molecular Formula: C11H21NO6

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside - 70832-36-9

Specification

CAS No. 70832-36-9
Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Standard InChI Key ZQKFRTNUONNUBH-ISUQUUIWSA-N
Isomeric SMILES CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
SMILES CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Canonical SMILES CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of a β-D-glucopyranose backbone where the hydroxyl group at the anomeric carbon (C1) is replaced by a propyl ether group. The 2-acetamido moiety at C2 replaces the native hydroxyl group, conferring stability against enzymatic degradation . The absolute configuration of the pyranose ring is defined as (2R,3R,4R,5S,6R), ensuring stereochemical fidelity in biological interactions .

Table 1: Key Structural Features

FeatureDescription
IUPAC NameN-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl]acetamide
Molecular FormulaC₁₁H₂₁NO₆
Molecular Weight263.29 g/mol
CAS Number70832-36-9
Stereochemistryβ-D configuration at anomeric carbon; 4C₁ chair conformation

Physicochemical Characteristics

The compound exhibits high solubility in polar solvents such as methanol and water, attributed to its multiple hydroxyl groups and acetamido functionality . Its stability under mild acidic and basic conditions makes it suitable for glycosylation reactions, though prolonged exposure to strong acids or bases may hydrolyze the glycosidic bond .

Synthesis and Modification

Primary Synthetic Route

The most efficient synthesis involves the reaction of N-acetylglucosamine derivatives with propyl alcohol under alkaline conditions. Kamst et al. (1999) reported an 86% yield using potassium tert-butylate in methanol, followed by controlled hydrolysis to remove protecting groups .

Reaction Scheme:

  • Activation: GlcNAc is peracetylated to protect hydroxyl groups.

  • Glycosylation: Propyl alcohol reacts with the activated anomeric carbon under basic conditions.

  • Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the final product .

Table 2: Optimal Reaction Conditions

ParameterValue
CatalystPotassium tert-butylate
SolventMethanol
TemperatureRoom temperature
Reaction Time5 hours
Yield86%

Functionalization Strategies

The propyl chain can be further modified to introduce reactive handles (e.g., azide or disulfide groups) for bioconjugation. For instance, 3-azidopropyl derivatives enable "click chemistry" applications, facilitating the synthesis of glycoconjugates for proteomic studies .

Biological Significance

Role in Glycosylation Studies

As a glycosyl acceptor, this compound is pivotal in enzymatic assays to study glycosyltransferases. Its structure mimics natural substrates, allowing researchers to probe the specificity of enzymes like β-1,4-galactosyltransferase, which catalyzes the transfer of galactose to GlcNAc residues .

Applications in Research

Glycoconjugate Synthesis

The compound is widely used to synthesize neoglycoconjugates, which are employed in studying carbohydrate-protein interactions. For example, triazole-linked derivatives have been developed to investigate lectin binding specificity .

Analytical Standards

SupplierPurityFormStorage Conditions
Creative Biolabs≥99%White powder2–8°C
Santa Cruz Biotechnology≥98%LyophilizedAmbient
VWR International≥98%CrystallineDesiccated, room temperature

Comparative Analysis with Analogues

Isopropyl Derivative

The isopropyl analogue (CAS 78341-33-0) shares the same molecular weight but differs in alkyl chain branching. This structural variation reduces aqueous solubility compared to the linear propyl chain, impacting its utility in aqueous enzymatic assays .

N-Acetylgalactosamine Derivatives

Studies on GlcNAc-to-GalNAc epimerization highlight the importance of the 4-OH group in determining enzymatic specificity. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside’s 4-OH remains unprotected, enabling its participation in epimerization or glycosylation reactions .

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